2,2',4,4',6,6'-Hexabromo-bibenzyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,4,4’,6,6’-Hexabromo-bibenzyl is a polybrominated biphenyl compound with the molecular formula C14H8Br6 and a molecular weight of 655.64 g/mol . This compound is known for its high bromine content, which imparts unique chemical and physical properties, making it useful in various industrial and research applications.
Vorbereitungsmethoden
The synthesis of 2,2’,4,4’,6,6’-Hexabromo-bibenzyl typically involves the bromination of bibenzyl under controlled conditions. The reaction is carried out using bromine as the brominating agent in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
In industrial settings, the production of 2,2’,4,4’,6,6’-Hexabromo-bibenzyl may involve more advanced techniques, such as continuous flow reactors, to achieve higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
2,2’,4,4’,6,6’-Hexabromo-bibenzyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace bromine atoms with hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding brominated biphenyl derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Wissenschaftliche Forschungsanwendungen
2,2’,4,4’,6,6’-Hexabromo-bibenzyl has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of analytical methods.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing brominated compounds with therapeutic properties.
Wirkmechanismus
The mechanism of action of 2,2’,4,4’,6,6’-Hexabromo-bibenzyl involves its interaction with molecular targets, such as enzymes and receptors. The bromine atoms in the compound can form strong bonds with these targets, leading to changes in their activity and function. For example, the compound can act as a ligand for certain receptors, modulating their signaling pathways and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
2,2’,4,4’,6,6’-Hexabromo-bibenzyl can be compared with other polybrominated biphenyl compounds, such as:
2,2’,4,4’,5,5’-Hexabromobiphenyl: This compound has a similar structure but differs in the position of bromine atoms, leading to variations in its chemical and physical properties.
2,2’,4,4’,6,6’-Hexabromobiphenyl: Another closely related compound with slight differences in the bromination pattern, affecting its reactivity and applications.
The uniqueness of 2,2’,4,4’,6,6’-Hexabromo-bibenzyl lies in its specific bromination pattern, which imparts distinct properties and makes it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
97759-27-8 |
---|---|
Molekularformel |
C22H22N4O |
Molekulargewicht |
358.445 |
IUPAC-Name |
6-ethyl-5-[3-(2-methoxy-5-phenylphenyl)prop-1-ynyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C22H22N4O/c1-3-19-18(21(23)26-22(24)25-19)11-7-10-17-14-16(12-13-20(17)27-2)15-8-5-4-6-9-15/h4-6,8-9,12-14H,3,10H2,1-2H3,(H4,23,24,25,26) |
InChI-Schlüssel |
LBQMRSNKEUNXMT-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC(=N1)N)N)C#CCC2=C(C=CC(=C2)C3=CC=CC=C3)OC |
Synonyme |
1,2-Bis(2,4,6-tribromophenyl)ethane; 1,1’-(1,2-Ethanediyl)bis[2,4,6-tribromobenzene]; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.